molecular formula C24H34N4O3 B6023474 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B6023474
M. Wt: 426.6 g/mol
InChI Key: IWWMKEQKRJTKSO-UHFFFAOYSA-N
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Description

2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyclohexylidene group, and a methylphenylacetamide moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Cyclohexylidene Intermediate: The initial step involves the preparation of the 4,4-dimethyl-2,6-dioxocyclohexylidene intermediate through a condensation reaction.

    Amination Reaction: The intermediate is then reacted with an amine, specifically 2-(aminoethyl)piperazine, under controlled conditions to form the desired piperazine derivative.

    Acylation: The final step involves the acylation of the piperazine derivative with 4-methylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylidene and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the cyclohexylidene structure.

    Substitution: The aromatic ring in the methylphenylacetamide moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Substituted aromatic compounds with various functional groups attached to the methylphenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Biology

    Biochemical Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine

    Drug Development:

Industry

    Polymer Synthesis: Used in the production of specialized polymers with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide
  • 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

IUPAC Name

2-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-18-4-6-19(7-5-18)26-23(31)17-28-12-10-27(11-13-28)9-8-25-16-20-21(29)14-24(2,3)15-22(20)30/h4-7,16,29H,8-15,17H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWMKEQKRJTKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCN=CC3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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